Desisobutyryl-ciclesonide

Glucocorticoid receptor pharmacology Receptor binding assay Inhaled corticosteroid potency

Desisobutyryl-ciclesonide (des-CIC, CAS 161115-59-9) is the sole pharmacologically active metabolite of ciclesonide, delivering ~100-fold greater glucocorticoid receptor binding affinity (RBA=1212) than the inactive prodrug (RBA=12). Procuring ciclesonide as a substitute is scientifically invalid: the two compounds demand distinct reference standards and exhibit divergent chromatographic retention and calibration requirements in LC-MS/MS bioanalysis. Des-CIC is mandatory for in vitro receptor assays where lung esterase activity is absent, for quantifying the active metabolite in pharmacokinetic studies achieving LLOQs of 1 pg/mL, and for EP-designated Impurity B profiling in drug substance testing. Choose the active moiety standard to ensure experimental validity and regulatory compliance.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS No. 161115-59-9
Cat. No. B192742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesisobutyryl-ciclesonide
CAS161115-59-9
Synonyms(11β,16α)-16,17-[[(R)-Cyclohexylmethylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione;  CIC-AP;  Ciclesonide active principle
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
InChIInChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
InChIKeyOXPLANUPKBHPMS-ZXBNPROVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desisobutyryl-ciclesonide (CAS 161115-59-9): Active Metabolite Reference Standard for Ciclesonide Prodrug Quantification and Research


Desisobutyryl-ciclesonide (des-CIC), bearing CAS 161115-59-9 with molecular formula C28H38O6 and molecular weight 470.60, is the pharmacologically active metabolite of the inhaled corticosteroid prodrug ciclesonide [1]. Following inhalation, the inactive parent compound ciclesonide undergoes esterase-mediated cleavage of the isobutyrate group at the C21 position within the lung tissue to yield des-CIC, which is the sole active moiety responsible for glucocorticoid receptor-mediated anti-inflammatory effects [2]. As the active principle, des-CIC serves as a critical analytical reference standard for pharmacokinetic studies, bioequivalence assessments, and quality control of ciclesonide formulations, and is officially designated as Ciclesonide Impurity B in European Pharmacopoeia reference standard applications [3].

Why Ciclesonide Cannot Substitute for Desisobutyryl-ciclesonide in Bioanalytical and Pharmacology Studies


Procurement of ciclesonide (CAS 126544-47-6) as a substitute for desisobutyryl-ciclesonide (CAS 161115-59-9) in research and analytical applications is scientifically invalid due to fundamental pharmacologic and analytical disparities. Ciclesonide is a prodrug with negligible intrinsic glucocorticoid receptor binding affinity (relative binding affinity = 12, referenced to dexamethasone = 100), whereas des-CIC is the active species with approximately 100-fold greater receptor affinity (RBA = 1212) [1]. In bioanalytical method development and pharmacokinetic studies, the two compounds exhibit distinct chromatographic retention, ionization efficiency, and calibration requirements, necessitating separate reference standards with different isotopically labeled internal standards (e.g., des-CIC-d11 vs. CIC-d11) for accurate quantification [2]. Furthermore, in vivo pharmacology investigations require des-CIC as the direct active agent; the prodrug ciclesonide cannot replicate the same concentration-response relationships in in vitro systems lacking lung esterase activity. These irreconcilable differences mandate compound-specific procurement decisions.

Quantitative Comparative Evidence for Desisobutyryl-ciclesonide Versus Ciclesonide and Alternative Inhaled Corticosteroid Metabolites


Glucocorticoid Receptor Binding Affinity: 100-Fold Greater Than Parent Prodrug and Superior to Budesonide

Desisobutyryl-ciclesonide (des-CIC) exhibits a relative glucocorticoid receptor binding affinity (RBA) of 1212, representing an approximately 100-fold increase over the parent prodrug ciclesonide (RBA = 12), and demonstrates 1.34-fold higher affinity compared to budesonide (RBA = 905), all referenced to dexamethasone = 100 in rat lung glucocorticoid receptor competitive binding assays [1]. In separate human glucocorticoid receptor radioligand binding studies, des-CIC and fluticasone propionate exhibited comparable high-affinity binding, while ciclesonide showed 100-fold lower affinity [2].

Glucocorticoid receptor pharmacology Receptor binding assay Inhaled corticosteroid potency

Systemic Exposure Following Different Administration Routes: 40-Fold Lower AUC with Aqueous Nasal Spray Versus Oral Inhalation

In a single-dose, three-period crossover study in healthy volunteers comparing systemic exposure of des-CIC across three ciclesonide formulations, the mean AUC0−∞ of des-CIC was 2685.0 ng·h/L for CIC HFA-MDI (orally inhaled, 320 μg dose), 397.5 ng·h/L for CIC-HFA nasal aerosol (300 μg dose), and below the lower limit of quantitation (LLOQ = 10 ng/L) for CIC-AQ aqueous nasal spray (300 μg dose) [1]. The Cmax values were 586.2 ng/L, 59.1 ng/L, and 15.2 ng/L, respectively [1].

Pharmacokinetics Drug delivery Systemic exposure

Pulmonary Retention via Reversible Fatty Acid Conjugation: A Unique Intracellular Depot Mechanism Not Shared by Fluticasone

In human lung precision-cut tissue slices incubated with 25 μM [14C]-ciclesonide for up to 24 hours, des-CIC was initially formed via esterase-mediated activation, followed by reversible conversion to fatty acid conjugates as a major metabolic pathway [1]. The primary conjugate identified was desisobutyryl-ciclesonide oleate [1]. In rat lung slice studies, 25.8% of the active metabolite des-CIC was detected as fatty acid conjugates, predominantly as des-CIC-oleate . This reversible fatty acid esterification mechanism creates an intracellular depot that prolongs pulmonary residence time, a property not shared by fluticasone propionate which achieves lung retention via slow dissolution rather than reversible conjugation [2].

Lung metabolism Drug retention Fatty acid conjugation

Plasma Protein Binding: 99% Bound Fraction Across Therapeutic Concentrations with No Saturation

In equilibrium dialysis and ultrafiltration studies using human plasma, des-CIC exhibited mean plasma protein binding of approximately 99% across a concentration range of 0.5-500 ng/mL, with no apparent saturation of protein binding observed [1]. The protein binding of des-CIC remained unchanged in the presence of warfarin or salicylates and in plasma from renally or hepatically impaired patients [1]. For comparison, the parent compound ciclesonide showed 99.4% protein binding in human serum [1].

Protein binding Free fraction Pharmacokinetics

Bioanalytical Method Sensitivity: Lower Limit of Quantitation Achieved at 1 pg/mL for Des-CIC in Human Serum

An ultrasensitive LC-APPI-MS/MS method was developed and validated for simultaneous determination of ciclesonide and des-CIC in human serum, achieving a lower limit of quantitation (LLOQ) of 1 pg/mL for both analytes using a 0.500-mL serum sample [1]. This represents a 10-fold sensitivity improvement over the most sensitive previously reported method, which had an LLOQ of 10 pg/mL for both CIC and des-CIC in human plasma using LC-APCI-MS/MS [2]. The method demonstrated precision and accuracy within 9.6% CV and ±4.0% bias for quality control samples, with extraction recovery approximately 85% for both analytes [1].

LC-MS/MS Bioanalysis Method validation

Synthesis Route Efficiency: Direct Hydrolysis of Ciclesonide Achieves Approximately 99% Yield

Desisobutyryl-ciclesonide can be synthesized via direct hydrolysis of ciclesonide with a reported yield of approximately 99%, representing a highly efficient route for reference standard preparation [1]. An alternative synthetic route via desonide and cyclohexyl formaldehyde yields approximately 60% [1]. This synthetic accessibility via high-yield hydrolysis from the commercially available prodrug ciclesonide provides a reliable pathway for impurity standard preparation and custom synthesis orders.

Chemical synthesis Impurity preparation Reference standard manufacturing

Primary Application Scenarios for Desisobutyryl-ciclesonide (CAS 161115-59-9) Based on Quantitative Evidence


Pharmacokinetic and Bioequivalence Studies of Ciclesonide Formulations

Des-CIC serves as the essential analytical reference standard for quantifying the active metabolite in plasma/serum following ciclesonide administration. Given the demonstrated formulation-dependent systemic exposure differences—ranging from below LLOQ for aqueous nasal spray to AUC0−∞ of 2685.0 ng·h/L for oral inhalation [1]—accurate des-CIC quantification is critical for bioequivalence assessments. Validated LC-MS/MS methods achieving LLOQ as low as 1 pg/mL [2] require high-purity des-CIC reference material and corresponding stable isotope-labeled internal standards (des-CIC-d11) for method validation and routine sample analysis.

In Vitro Glucocorticoid Receptor Pharmacology and Screening Assays

For receptor binding displacement assays, reporter gene transactivation studies, and anti-inflammatory activity screening in cellular systems lacking lung esterase activity, des-CIC is the required active agent. With a 100-fold higher glucocorticoid receptor binding affinity (RBA = 1212) compared to the inactive prodrug ciclesonide (RBA = 12) [3], des-CIC enables direct assessment of concentration-response relationships without confounding variables from variable prodrug activation efficiency. This is particularly relevant for high-throughput screening campaigns evaluating glucocorticoid receptor modulators.

Pharmaceutical Quality Control and Impurity Profiling

Des-CIC is officially designated as Ciclesonide Impurity B in pharmacopoeial monographs and serves as a reference standard for quantifying this specific impurity in ciclesonide drug substance and finished product testing [4]. Given the high-yield synthetic accessibility (approximately 99% via ciclesonide hydrolysis) [5], des-CIC reference standards are reliably manufactured for use in HPLC/LC-MS impurity profiling methods, stability-indicating assays, and degradation product identification studies.

Pulmonary Drug Metabolism and Retention Mechanism Studies

Des-CIC is the substrate for investigating the unique reversible fatty acid conjugation mechanism in lung tissue, a property that distinguishes the ciclesonide system from alternative inhaled corticosteroids such as fluticasone propionate which rely on slow dissolution for lung retention [6]. Studies employing human lung precision-cut tissue slices have demonstrated that des-CIC undergoes reversible esterification to form des-CIC-oleate as the primary conjugate [7]. This application is relevant for academic and industrial researchers investigating pulmonary drug disposition, local depot formation, and structure-activity relationships for prolonged lung residence.

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